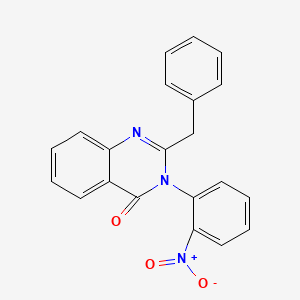![molecular formula C17H20N2O3S2 B10868143 4-methyl-N-({2-[(4-methylphenyl)sulfanyl]ethyl}carbamoyl)benzenesulfonamide](/img/structure/B10868143.png)
4-methyl-N-({2-[(4-methylphenyl)sulfanyl]ethyl}carbamoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-[({2-[(4-METHYLPHENYL)THIO]ETHYL}AMINO)CARBONYL]BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with a 4-methylphenylthioethyl group and an aminocarbonyl group.
Preparation Methods
The synthesis of 4-METHYL-N-[({2-[(4-METHYLPHENYL)THIO]ETHYL}AMINO)CARBONYL]BENZENESULFONAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with 2-[(4-methylphenyl)thio]ethylamine under controlled conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-METHYL-N-[({2-[(4-METHYLPHENYL)THIO]ETHYL}AMINO)CARBONYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used to study enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[({2-[(4-METHYLPHENYL)THIO]ETHYL}AMINO)CARBONYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
4-METHYL-N-[({2-[(4-METHYLPHENYL)THIO]ETHYL}AMINO)CARBONYL]BENZENESULFONAMIDE can be compared with similar compounds such as:
4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE: This compound has a similar sulfonamide core but differs in the substituents attached to the phenyl ring.
4-METHYL-N-{2-[(4-METHYLPHENYL)SULFONYLSULFONYL]AMINO}ETHYL)AMINO]ETHYL}BENZENESULFONAMIDE: This compound also shares a similar structure but has additional sulfonyl groups, making it more complex.
Properties
Molecular Formula |
C17H20N2O3S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)sulfanylethyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-3-7-15(8-4-13)23-12-11-18-17(20)19-24(21,22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
InChI Key |
VJIZGWJKDMFWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B10868065.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide](/img/structure/B10868083.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10868091.png)
![(4Z)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B10868099.png)
![1-[3-(dimethylamino)propyl]-6-ethyl-2,3,5-trimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10868104.png)
![2-(2,4-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10868107.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B10868108.png)
![7-benzyl-2-(4-methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868114.png)
![methyl [(4Z)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10868121.png)
![1-{4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B10868136.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868142.png)
![2-Chloro-N-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)-2-methyl-3-thienyl]propanamide](/img/structure/B10868148.png)
![1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B10868149.png)
